HS79

Description

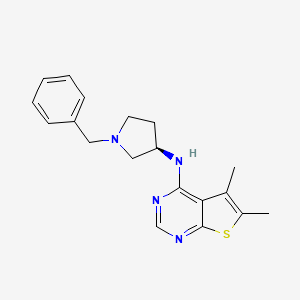

Structure

3D Structure

Properties

Molecular Formula |

C19H22N4S |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

N-[(3R)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22)/t16-/m1/s1 |

InChI Key |

VSXRMURGJRAOCU-MRXNPFEDSA-N |

SMILES |

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C |

Isomeric SMILES |

CC1=C(SC2=NC=NC(=C12)N[C@@H]3CCN(C3)CC4=CC=CC=C4)C |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of HS79, a Fatty Acid Synthase (FASN) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action for HS79, a potent and selective inhibitor of Fatty Acid Synthase (FASN). It details the biochemical inhibition, downstream cellular consequences, impact on major oncogenic signaling pathways, and relevant experimental methodologies for its study.

Introduction: Fatty Acid Synthase as an Oncologic Target

Fatty Acid Synthase (FASN) is the central enzyme responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1][2] While FASN expression is typically low in most normal adult tissues, it is significantly upregulated in numerous cancer types, including breast, prostate, and colon cancer.[3][4] This overexpression is not merely a bystander effect but an active contributor to the malignant phenotype, providing lipids for membrane formation, energy storage, and protein modification essential for rapidly proliferating cells.[4] Elevated FASN levels are often correlated with tumor progression, chemoresistance, and poor patient prognosis, establishing it as a critical metabolic oncogene and a compelling target for therapeutic intervention.[1][4][5]

This compound is a selective FASN inhibitor, identified as an enantiomer of the thiophenopyrimidine compound, Fasnall.[6][7] Fasnall and its derivatives are known to target FASN specifically, showing potent anti-proliferative and pro-apoptotic activity in cancer cells.[6][7] This guide will elucidate the molecular mechanisms through which this compound exerts its anti-tumor effects.

Core Mechanism of Action: Direct Inhibition of Lipogenesis

The primary mechanism of action for this compound is the direct inhibition of the enzymatic activity of FASN. Its related compound, Fasnall, selectively targets FASN by interfering with its co-factor binding sites.[6][7] This blockade halts the multi-step process of palmitate synthesis.

The inhibition of FASN has two immediate and critical biochemical consequences:

-

Depletion of End-Product Fatty Acids: The primary function of FASN is to produce palmitate, a precursor for more complex lipids. This compound-mediated inhibition leads to a state of "lipid starvation," depriving cancer cells of the essential building blocks needed for new membrane synthesis.[5]

-

Accumulation of Malonyl-CoA: With the FASN catalytic cycle blocked, its substrate, malonyl-CoA, accumulates within the cell.[1][5] Supra-physiological levels of malonyl-CoA are cytotoxic, disrupting cellular metabolism and contributing to the induction of apoptosis.[5]

Downstream Cellular Effects and Apoptosis Induction

The biochemical perturbations caused by this compound trigger a cascade of events culminating in selective cancer cell death.

-

Disruption of Membrane Integrity: The depletion of newly synthesized fatty acids impairs the formation of phospholipids, which are critical components of cellular membranes. This affects not only the plasma membrane but also the integrity of organelles. Furthermore, FASN inhibition disrupts the architecture of lipid rafts—specialized membrane microdomains essential for signal transduction.[8][9]

-

Induction of Apoptosis: The combination of malonyl-CoA toxicity, lipid depletion, and disruption of signaling platforms creates overwhelming cellular stress, leading to the activation of the apoptotic cascade.[1][5] This programmed cell death is a hallmark of FASN inhibitor activity and is observed selectively in cancer cells, which are highly dependent on de novo lipogenesis, while normal cells are largely spared.[1]

Modulation of Oncogenic Signaling Pathways

Beyond its direct metabolic impact, FASN inhibition by compounds like this compound profoundly affects key oncogenic signaling networks that drive tumor growth and survival.

-

PI3K/AKT/mTOR Pathway: There is a strong bidirectional link between lipogenesis and the PI3K/AKT pathway.[1] High FASN expression is associated with AKT activation.[1] FASN inhibitors have been shown to suppress this critical survival pathway, contributing to their anti-tumor effects.[8][9]

-

β-Catenin Pathway: FASN inhibition can block the activity of the β-catenin signaling pathway, which is aberrantly activated in many cancers and plays a role in proliferation and stemness.[2][8][9]

-

HER2 (ErbB2) Expression: Pharmacological blockade of FASN has been demonstrated to down-regulate the expression of the HER2 oncogene at the transcriptional level.[10] This is particularly relevant for HER2-positive breast cancers and suggests a strategy to overcome resistance to HER2-targeted therapies.[10]

Quantitative Data

The inhibitory potency of this compound has been quantified, providing a benchmark for its biological activity.

| Compound | Assay Type | Metric | Value | Reference |

| This compound | Inhibition of tritiated acetate incorporation into lipids | IC₅₀ | 1.57 μM | [6] |

Key Experimental Protocols

The following section outlines the methodologies used to characterize the mechanism of action of FASN inhibitors like this compound.

This assay directly measures the enzymatic activity of FASN within cells by quantifying the incorporation of a radiolabeled precursor into newly synthesized lipids.

-

Cell Culture: Plate cancer cells (e.g., breast cancer cell lines) in appropriate media and allow them to adhere overnight.

-

Inhibitor Treatment: Treat cells with a range of concentrations of this compound or vehicle control for a predetermined time period (e.g., 24 hours).

-

Radiolabeling: Add [³H]-acetate (tritiated acetate) to the culture medium and incubate for a specified duration (e.g., 2-4 hours) to allow for incorporation into lipids.

-

Lipid Extraction: Wash the cells with PBS, then lyse and scrape them in a saponification reagent (e.g., KOH in ethanol/water). Transfer the lysate to a scintillation vial.

-

Saponification: Heat the samples (e.g., at 80°C for 1 hour) to hydrolyze lipids.

-

Acidification & Extraction: Cool the samples, acidify with a strong acid (e.g., H₂SO₄), and extract the fatty acids into an organic solvent (e.g., petroleum ether).

-

Scintillation Counting: Evaporate the organic solvent, add scintillation fluid to the vial, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the total protein content of parallel wells. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound. Include wells with vehicle control (for 0% inhibition) and a positive control for cell death or no cells (for 100% inhibition). Incubate for the desired time (e.g., 72 hours).

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

-

Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which cell growth is inhibited by 50% (GI₅₀ or IC₅₀).

Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins following treatment with this compound, providing insights into its effects on signaling pathways.

-

Sample Preparation: Treat cells with this compound at various concentrations and time points. Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11] Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel.[11] Separate the proteins by size via electrophoresis. Include a molecular weight marker.

-

Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12][13]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-FASN, anti-phospho-AKT, anti-β-catenin, anti-HER2) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane.[13] The HRP enzyme catalyzes a reaction that produces light.

-

Signal Capture and Analysis: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treatments.

Conclusion

The FASN inhibitor this compound employs a multi-pronged mechanism of action against cancer cells. It initiates its attack by directly inhibiting the central lipogenic enzyme FASN, leading to the cytotoxic accumulation of malonyl-CoA and the depletion of essential fatty acids. This primary metabolic insult triggers downstream consequences, including the disruption of membrane architecture and the induction of apoptosis. Critically, the effects of FASN inhibition extend to the suppression of major oncogenic signaling pathways, including PI3K/AKT/mTOR, β-catenin, and HER2 expression. This multifaceted mechanism underscores the potential of this compound and other FASN inhibitors as powerful and selective anti-cancer agents, warranting their continued investigation in preclinical and clinical settings.

References

- 1. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sagimet.com [sagimet.com]

- 3. Inhibition of the thioesterase activity of human fatty acid synthase by 1,4- and 9,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Destabilization of fatty acid synthase by acetylation inhibits de novo lipogenesis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | FASN抑制剂 | MCE [medchemexpress.cn]

- 8. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological blockade of fatty acid synthase (FASN) reverses acquired autoresistance to trastuzumab (Herceptin by transcriptionally inhibiting 'HER2 super-expression' occurring in high-dose trastuzumab-conditioned SKBR3/Tzb100 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 12. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. praxilabs.com [praxilabs.com]

An In-depth Technical Guide to SC79: A Potent Activator of the Akt Signaling Pathway

This technical guide provides a comprehensive overview of SC79, a selective and cell-permeable activator of the Akt (Protein Kinase B) signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and cell biology, offering detailed information on its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Chemical Structure and Properties of SC79

SC79, also identified as 2-Amino-6-chloro-α-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester, is a synthetic small molecule that has gained significant attention for its ability to selectively activate Akt.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-Amino-6-chloro-α-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester |

| Molecular Formula | C₁₇H₁₇ClN₂O₅[1] |

| Molecular Weight | 364.8 g/mol [1] |

| CAS Number | 305834-79-1[1] |

| Appearance | White solid[1] |

| Solubility | Soluble in DMSO (100 mg/mL) and Ethanol (40 mg/mL, warm) |

| Isomeric SMILES | CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Cl)N[1] |

Mechanism of Action and Signaling Pathway

SC79 functions as a potent and specific activator of Akt, a serine/threonine kinase that is a central node in signaling pathways promoting cell survival, growth, proliferation, and metabolism.[1]

Mechanism of Action: SC79 directly binds to the Pleckstrin Homology (PH) domain of Akt.[2][3] This interaction is thought to induce a conformational change in the Akt protein, rendering it more susceptible to phosphorylation by its upstream kinases, such as PDK1. A unique characteristic of SC79 is its ability to promote Akt activation within the cytosol, in contrast to the canonical pathway which typically involves recruitment to the plasma membrane.[2][3] Consequently, SC79 inhibits the translocation of Akt to the cell membrane.[2][3]

The PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade. Upon stimulation by growth factors, PI3K is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with PH domains, including Akt and its activating kinase PDK1, at the plasma membrane. This co-localization facilitates the phosphorylation and full activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular processes. SC79 bypasses the need for membrane recruitment by directly activating Akt in the cytoplasm.

Below is a diagram illustrating the PI3K/Akt signaling pathway and the point of intervention by SC79.

Caption: The PI3K/Akt signaling pathway and the direct activation of cytosolic Akt by SC79.

Quantitative Data

SC79 has been utilized in numerous studies to investigate the role of Akt signaling. The following table summarizes key quantitative data regarding its application.

| Parameter | Cell Line / Model | Concentration / Dosage | Effect |

| In Vitro Akt Phosphorylation | Various cell cultures | 2 - 4 µg/mL | Time- and dose-dependent enhancement of basal and receptor-mediated Akt phosphorylation (Thr308 and Ser473) |

| In Vitro Cell Viability (MTT Assay) | HsSultan and NB4 cells | 8 µg/mL | Used to assess cell viability after overnight incubation[4] |

| Neuroprotection against H₂O₂ | SH-SY5Y cells | 10 µM | Significantly attenuated H₂O₂-induced reduction in cell survival[5] |

| EC₅₀ for Neuroprotection | Primary neuron cultures | 4 µg/mL | Effective concentration for reducing glutamate-induced neurotoxicity |

| In Vivo Neuroprotection | Murine MCAO model | 0.04 mg/g (i.p.) | Augmented neuronal survival[4][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving SC79, as cited in the literature.

4.1 Analysis of Cytosolic and Membrane Fractions for Akt Phosphorylation

This protocol is designed to assess the effect of SC79 on the subcellular localization and phosphorylation status of Akt.

-

Cell Culture and Treatment:

-

Cell Lysis and Fractionation:

-

Lyse the cells in a buffer containing 250 mM Sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors.[3][4][6]

-

Pass the cell lysate through a 25-gauge needle several times and incubate on ice for 20 minutes.[3][4][6]

-

A portion of this is kept as the total cell lysate.

-

Centrifuge the remaining lysate at 100,000 x g for 30 minutes.[3][4][6]

-

The supernatant is collected as the cytosolic fraction.

-

The pellet, representing the membrane fraction, is washed with lysis buffer.[3][4][6]

-

-

Western Blot Analysis:

-

Resolve the total cell lysate, cytosolic, and membrane fractions by SDS-PAGE.

-

Perform Western blotting to analyze for phospho-Akt (S473), Total Akt, Tubulin (as a cytosolic marker), and a suitable membrane marker.[6]

-

4.2 In Vitro Neuroprotection Assay using MTT

This protocol evaluates the protective effects of SC79 against oxidative stress-induced cell death.

-

Cell Culture and Treatment:

-

Cell Viability Assessment:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cells according to the manufacturer's protocol.

-

After a suitable incubation period, dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the optical density at 550 nm to determine cell viability.[5]

-

The workflow for this neuroprotection assay is depicted below.

Caption: Experimental workflow for the in vitro neuroprotection assay using SC79.

4.3 In Vivo Administration in a Mouse Model

This protocol describes the application of SC79 in a preclinical model of ischemic stroke.

-

Animal Model:

-

Utilize a C57 Black/6 mouse model of permanent focal cerebral ischemia, induced by middle cerebral artery occlusion (MCAO).[6]

-

-

Drug Administration:

-

Analysis:

-

Subsequent analysis can include histological assessment of infarct size and biochemical analysis of Akt phosphorylation in brain tissue to evaluate the neuroprotective effects of SC79.

-

References

- 1. SC 79 | CAS 305834-79-1 | Akt kinase activator [stressmarq.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SC79 | AKT agonist | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the FASN Inhibitor HS-79

HS79: A Stereoselective Inhibitor of Fatty Acid Synthase for Oncological Research

Introduction: HS-79 is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. Upregulated in many human cancers, FASN is a critical target for therapeutic intervention. HS-79 is the (R)-enantiomer of the thiophenopyrimidine compound Fasnall, and it demonstrates stereoselective inhibitory activity against FASN. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data related to HS-79, intended for researchers, scientists, and drug development professionals.

Discovery and History

The discovery of HS-79 is intrinsically linked to the identification of its parent compound, Fasnall. Fasnall was identified through a chemoproteomic screen designed to find small molecules that bind to the nucleotide-binding pockets of FASN.[1] A library of 3,379 purine-based compounds was screened for their ability to displace fluorescein-labeled proteins from Cibacron blue Sepharose, a resin known to bind nucleotide-dependent enzymes.[1] This screen identified Fasnall as a potent and selective FASN inhibitor.

Following the discovery of Fasnall, its enantiomers, HS-79 and HS-80, were synthesized to investigate the stereochemistry of FASN inhibition.[1] This led to the finding that HS-79, the (R)-enantiomer, is a more potent inhibitor of FASN activity compared to both the racemic mixture (Fasnall) and the (S)-enantiomer (HS-80), highlighting the stereospecificity of the interaction with the enzyme. A truncated version of Fasnall, HS-102, was also synthesized as a negative control and showed no inhibitory activity.[1]

Mechanism of Action

HS-79 exerts its anti-tumor effects by selectively inhibiting the enzymatic activity of Fatty Acid Synthase. FASN is the central enzyme in the de novo lipogenesis pathway, responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, this pathway is significantly upregulated to meet the high demand for lipids required for membrane biogenesis, energy storage, and signaling molecule synthesis.

By inhibiting FASN, HS-79 disrupts cellular lipid metabolism, leading to a cascade of events that culminate in cancer cell death. One of the key downstream effects of FASN inhibition by Fasnall (and by extension, HS-79) is the induction of apoptosis.[1] This is, at least in part, mediated by a significant increase in cellular ceramide levels, a class of lipid molecules known to be pro-apoptotic.[1][2] Furthermore, global lipidomics studies have shown that Fasnall treatment leads to profound alterations in the cellular lipid profile, including an increase in diacylglycerols and unsaturated fatty acids.[1][2]

Quantitative Data

The inhibitory activity of HS-79 and its related compounds has been quantified in various assays. The following table summarizes the available IC50 values.

| Compound | Assay | Cell Line/Enzyme Source | IC50 Value | Reference |

| HS-79 | Tritiated acetate incorporation into lipids | BT474 (HER2+ Breast Cancer) | 1.57 µM | [1] |

| Fasnall (racemic) | Tritiated acetate incorporation into lipids | BT474 (HER2+ Breast Cancer) | 5.84 µM | [1] |

| HS-80 ((S)-enantiomer) | Tritiated acetate incorporation into lipids | BT474 (HER2+ Breast Cancer) | 7.13 µM | [1] |

| Fasnall (racemic) | Tritiated acetate incorporation into lipids | HepG2 (Hepatocellular Carcinoma) | 147 nM | [1] |

| Fasnall (racemic) | Tritiated glucose incorporation into lipids | HepG2 (Hepatocellular Carcinoma) | 213 nM | [1] |

| Fasnall (racemic) | Purified human FASN activity ([14C]malonyl-CoA incorporation) | BT474 cell line | 3.71 µM | [1][3] |

Experimental Protocols

Synthesis of HS-79 ((R)-N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine)

A detailed, step-by-step protocol for the synthesis of HS-79 is not publicly available in the reviewed literature. However, the parent compound, Fasnall, can be synthesized in a single step from 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine and the appropriate amine starting material.[1] For the synthesis of the specific enantiomer HS-79, (R)-(-)-1-benzyl-3-aminopyrrolidine would be used as the starting amine.

Tritiated Acetate Incorporation Assay

This assay measures the de novo synthesis of lipids in cells by quantifying the incorporation of radiolabeled acetate.

-

Cell Culture: Plate cells (e.g., BT474) in a suitable multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of HS-79 or other FASN inhibitors for a predetermined period.

-

Radiolabeling: Add tritiated acetate ([³H]-acetate) to the cell culture medium and incubate for a specific duration to allow for its incorporation into newly synthesized lipids.

-

Lipid Extraction: Lyse the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).

-

Quantification: Measure the amount of incorporated radioactivity in the lipid fraction using a scintillation counter.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of acetate incorporation against the logarithm of the inhibitor concentration.

Purified FASN Activity Assay

This assay directly measures the enzymatic activity of FASN by monitoring the incorporation of a radiolabeled substrate into fatty acids.

-

Enzyme Preparation: Purify FASN from a suitable source, such as a cancer cell line overexpressing the enzyme (e.g., BT474).

-

Reaction Mixture: Prepare a reaction buffer containing the purified FASN enzyme, acetyl-CoA, and NADPH.

-

Inhibitor Addition: Add varying concentrations of HS-79 or other inhibitors to the reaction mixture.

-

Reaction Initiation: Start the enzymatic reaction by adding radiolabeled malonyl-CoA ([¹⁴C]-malonyl-CoA).

-

Reaction Termination and Lipid Extraction: After a defined incubation period, stop the reaction and extract the lipids.

-

Quantification: Measure the radioactivity incorporated into the lipid fraction using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of FASN activity against the logarithm of the inhibitor concentration.

Signaling Pathways and Logical Relationships

FASN is situated at a critical node in cellular metabolism and its activity is intertwined with major oncogenic signaling pathways. While direct experimental evidence for HS-79's modulation of these pathways is still emerging, the known roles of FASN provide a logical framework for its downstream effects.

FASN and its Role in Cancer Metabolism

The following diagram illustrates the central role of FASN in converting excess carbohydrates into fatty acids, a process heavily relied upon by cancer cells for proliferation and survival.

References

- 1. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2(+) Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Unraveling HS79: A Case of Mistaken Identity in Drug Discovery

Initial investigations into the target protein and binding site of a molecule designated "HS79" have revealed a case of mistaken identity. Extensive searches have failed to identify any known biological molecule, drug candidate, or chemical probe with this identifier in publicly available scientific literature. Instead, the designation "HS-79" consistently refers to a brand of high-performance, smooth-bore polytetrafluoroethylene (PTFE) hose assemblies used in various industrial and aerospace applications.

This in-depth guide addresses the initial query by clarifying the nature of "HS-79" and providing a framework for the methodologies that would be employed if a novel compound were to be characterized. While a specific target protein for a non-existent "this compound" molecule cannot be provided, this document will serve as a technical guide for researchers, scientists, and drug development professionals on the general processes of target identification, binding site characterization, and pathway analysis.

Section 1: Target Identification and Validation

The foundational step in characterizing a new bioactive molecule is the identification of its molecular target. This process is critical for understanding its mechanism of action and for predicting potential therapeutic effects and off-target toxicities.

Experimental Approaches for Target Identification

Several experimental strategies are employed to identify the protein target of a novel compound. These can be broadly categorized as follows:

-

Affinity-based methods: These techniques rely on the specific binding interaction between the compound and its target.

-

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.

-

Chemical Proteomics: Photo-reactive cross-linkers are incorporated into the compound to covalently link it to its target upon UV irradiation, allowing for subsequent identification by mass spectrometry.

-

-

Genetic and genomic approaches: These methods identify genes that, when altered, affect the cellular response to the compound.

-

ShRNA/CRISPR screens: Genome-wide screens can identify genes whose knockdown or knockout confers resistance or sensitivity to the compound.

-

Yeast three-hybrid system: This system can be adapted to screen for protein targets of small molecules.

-

Target Validation

Once a potential target is identified, it must be validated to confirm that it is indeed responsible for the compound's biological effects. Validation methods include:

-

Direct binding assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity between the compound and the purified target protein.

-

Target engagement assays: These assays confirm that the compound binds to its target in a cellular context. Examples include the Cellular Thermal Shift Assay (CETSA).

-

Genetic manipulation: Overexpression or knockdown/knockout of the target gene should modulate the cellular response to the compound in a predictable manner.

Section 2: Binding Site Characterization

Identifying the specific binding site of a compound on its target protein is crucial for understanding the molecular basis of its activity and for guiding structure-activity relationship (SAR) studies in drug development.

Methodologies for Binding Site Mapping

-

X-ray Crystallography: Co-crystallization of the target protein with the compound can provide a high-resolution three-dimensional structure of the complex, directly visualizing the binding site.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP), can identify the amino acid residues of the target protein that are in close proximity to the bound compound.

-

Site-directed Mutagenesis: Mutating specific amino acid residues within a putative binding site and assessing the impact on compound binding and activity can confirm their importance for the interaction.

-

Computational Docking: Molecular modeling techniques can predict the binding pose of a compound within a known or predicted binding pocket of a target protein.

Section 3: Signaling Pathway Analysis

Understanding how a compound's interaction with its target protein modulates cellular signaling pathways is essential for elucidating its overall mechanism of action.

Experimental Workflow for Pathway Analysis

A typical workflow for investigating the impact of a compound on cellular signaling is depicted below.

Figure 1. A generalized experimental workflow for signaling pathway analysis.

Key Signaling Pathways in Drug Discovery

Numerous signaling pathways are implicated in various diseases and are common targets for therapeutic intervention. Some of the most frequently studied pathways include:

-

MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.

-

PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

-

NF-κB Pathway: Plays a key role in inflammation and immune responses.

-

JAK/STAT Pathway: Critical for cytokine signaling and immune cell function.

Conclusion

While the initial query regarding "this compound" did not lead to a specific biological target, it has provided an opportunity to outline the comprehensive and multi-faceted approach required to characterize a novel bioactive compound. The methodologies described herein represent the standard practices in modern drug discovery and chemical biology for identifying and validating protein targets, mapping binding sites, and elucidating the downstream signaling effects of new molecules. Researchers embarking on such projects must employ a combination of these techniques to build a robust understanding of a compound's mechanism of action.

Subject: Technical Inquiry Regarding "HS79"

To: Researchers, Scientists, and Drug Development Professionals

Topic: Inquiry Regarding the Molecular Identity of "HS79"

This document addresses a request for an in-depth technical guide on a molecule designated as "this compound," intended for a scientific audience. The request specified the inclusion of its molecular weight, chemical formula, associated signaling pathways, and detailed experimental protocols.

Following a comprehensive search for a molecule labeled "this compound" in chemical and biological databases, it has been determined that this identifier does not correspond to a known chemical compound. The search results consistently identify "HS-79" as a commercial product, specifically an ultra-lightweight, flexible, smooth-bore Polytetrafluoroethylene (PTFE) hose.[1][2][3][4][5][6] This product is designed for high-performance fluid transfer in applications such as motorsports.[1][2][4][5]

The composition of the HS-79 hose includes a PTFE inner liner, a silicone outer liner, a high-tensile stainless steel reinforcing braid, and an outer braid of aramid fiber.[1][3] While the materials themselves have well-defined chemical properties, "this compound" is the designation for the final product assembly and not for a specific molecule.

Given that "this compound" does not appear to be a molecule, it is not possible to provide the requested scientific and technical data, including:

-

Molecular Weight and Chemical Formula

-

Signaling Pathways

-

Experimental Protocols

Therefore, the creation of a technical guide or whitepaper as originally requested cannot be fulfilled. It is possible that "this compound" may be an internal laboratory designation, a typographical error, or an identifier not yet in the public domain. For the purposes of fulfilling this request, a more specific and recognized chemical name or identifier (such as a CAS number, IUPAC name, or a reference to a publication where it is described) is required.

References

HS79 (CAS 2138838-56-7): A Dual Inhibitor of Fatty Acid Synthase and Mitochondrial Complex I

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HS79, with CAS number 2138838-56-7, is a potent small molecule inhibitor that has garnered significant interest in the field of cancer metabolism. As an enantiomer of the well-characterized compound Fasnall, this compound was initially identified as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis that is frequently upregulated in cancer cells. However, recent groundbreaking research has unveiled a dual mechanism of action, demonstrating that this compound also functions as an inhibitor of mitochondrial Complex I, a critical component of the electron transport chain. This guide provides a comprehensive overview of the technical data and experimental methodologies related to this compound, offering valuable insights for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a thiophenopyrimidine derivative with the following properties:

| Property | Value |

| CAS Number | 2138838-56-7 |

| Molecular Formula | C₁₉H₂₂N₄S |

| Molecular Weight | 338.47 g/mol |

| Appearance | Solid |

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two critical metabolic pathways that are frequently dysregulated in cancer:

Inhibition of Fatty Acid Synthase (FASN)

This compound, as an enantiomer of Fasnall, is a selective inhibitor of FASN.[1] FASN is the terminal enzyme in the de novo synthesis of fatty acids, catalyzing the conversion of acetyl-CoA and malonyl-CoA into palmitate. In many cancer types, FASN is overexpressed and its activity is elevated to meet the high demand for lipids required for membrane synthesis, energy storage, and signaling molecules.

By inhibiting FASN, this compound disrupts de novo lipogenesis, leading to a number of downstream anti-cancer effects:

-

Depletion of lipids: Reduced synthesis of fatty acids limits the building blocks necessary for cancer cell proliferation.

-

Induction of apoptosis: Inhibition of FASN has been shown to induce programmed cell death in cancer cells, potentially through the accumulation of toxic intermediates or the alteration of cellular membrane composition.[2] Fasnall has been observed to induce apoptosis in HER2+ breast cancer cell lines.[1]

-

Alteration of cellular signaling: FASN inhibition can impact various signaling pathways that are dependent on lipid-modified proteins or lipid second messengers.

Inhibition of Mitochondrial Complex I

Recent studies have revealed that Fasnall, and by extension this compound, also acts as an inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[3] Complex I is the first and largest enzyme of the mitochondrial electron transport chain, playing a central role in cellular respiration and ATP production.

Inhibition of Complex I by this compound leads to:

-

Impaired cellular respiration: Disruption of the electron transport chain reduces the cell's ability to generate ATP through oxidative phosphorylation.

-

Increased oxidative stress: Inhibition of Complex I can lead to the leakage of electrons and the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.

-

Metabolic reprogramming: Cells may be forced to rely more heavily on glycolysis for ATP production, a metabolic state known as the Warburg effect.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, Fasnall.

Table 1: In Vitro Inhibitory Activity

| Target/Process | Compound | IC₅₀ | Cell Line/System | Reference |

| Fatty Acid Synthase (FASN) | This compound | 1.57 µM | Tritiated acetate lipid incorporation | [1] |

| Fatty Acid Synthase (FASN) | Fasnall | 3.71 µM | Purified human FASN | [4] |

| Acetate Incorporation into Lipids | Fasnall | 147 nM | HepG2 cells | [1] |

| Glucose Incorporation into Lipids | Fasnall | 213 nM | HepG2 cells | [1] |

Table 2: Anti-proliferative Activity of Fasnall

| Cell Line | Cancer Type | Effect | Concentration | Time | Reference |

| Breast Cancer Lines | Breast Cancer | Inhibition of proliferation | 50 µM | 24-120 h | [1] |

| LNCaP-LN3 | Prostate Cancer | Inhibition of cell proliferation (WST-1 assay) | Concentration-dependent | 24 h | [4] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

Fatty Acid Synthase (FASN) Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of FASN.

-

Principle: The assay typically measures the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetyl-CoA or [³H]-acetate, into newly synthesized fatty acids.

-

General Protocol:

-

Purified FASN enzyme or cell lysates containing FASN are pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of substrates, including acetyl-CoA, malonyl-CoA, and NADPH, along with a radiolabeled precursor.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is stopped, and the newly synthesized radiolabeled lipids are extracted and quantified using liquid scintillation counting.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability and Proliferation Assays (e.g., WST-1 Assay)

These assays determine the effect of this compound on the viability and growth of cancer cells.

-

Principle: The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells. The tetrazolium salt WST-1 is cleaved to a formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.

-

General Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or a vehicle control.

-

After a specified incubation period (e.g., 24, 48, or 72 hours), the WST-1 reagent is added to each well.

-

The plates are incubated for a further 1-4 hours at 37°C.

-

The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (typically around 450 nm).

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Mitochondrial Respiration Assay (e.g., Seahorse XF Analyzer)

This assay measures the effect of this compound on mitochondrial function, including oxygen consumption rate (OCR), which is an indicator of oxidative phosphorylation.

-

Principle: The Seahorse XF Analyzer measures real-time changes in OCR and extracellular acidification rate (ECAR) in live cells.

-

General Protocol:

-

Cells are seeded in a Seahorse XF microplate.

-

The cells are treated with this compound.

-

A series of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

The immediate and significant decrease in oxygen consumption upon the addition of Fasnall is indicative of its inhibitory effect on mitochondrial respiration.[5]

-

Signaling Pathways and Visualizations

The dual mechanism of action of this compound impacts two fundamental cellular metabolic pathways. The following diagrams, generated using the DOT language, illustrate these inhibitory effects.

Inhibition of Fatty Acid Synthesis by this compound

Caption: this compound inhibits FASN, blocking de novo lipogenesis and promoting apoptosis.

Inhibition of Mitochondrial Complex I by this compound

Caption: this compound inhibits Complex I, disrupting respiration and increasing ROS.

Conclusion

This compound is a promising preclinical compound with a novel dual mechanism of action that targets two key metabolic vulnerabilities in cancer cells: de novo lipogenesis and mitochondrial respiration. Its ability to simultaneously inhibit FASN and Complex I suggests the potential for potent anti-tumor activity and the ability to overcome metabolic plasticity that can lead to drug resistance. Further research into the synergistic effects of this dual inhibition and the development of detailed in vivo models are warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding for researchers and drug development professionals to advance the study of this intriguing molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking a New Avenue in Cancer Therapeutics: A Technical Guide to the FASN Inhibitor HS79

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for HS79, a novel inhibitor of Fatty Acid Synthase (FASN). Overexpression of FASN is a well-documented hallmark of many cancers, making it a compelling target for therapeutic intervention. This document synthesizes the existing research on this compound, presenting its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its biological context and experimental evaluation.

Core Concept: Targeting Cancer's Metabolic Engine

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways that is frequently upregulated is de novo fatty acid synthesis, with Fatty Acid Synthase (FASN) as the central enzyme. FASN catalyzes the synthesis of palmitate, a saturated fatty acid that is a fundamental building block for the synthesis of more complex lipids required for cell membranes, signaling molecules, and post-translational protein modifications. In normal, non-proliferating adult tissues, FASN expression is generally low, as these cells primarily rely on circulating dietary fatty acids. The dependence of many tumor types on FASN activity presents a therapeutic window for selective targeting of cancer cells.

This compound is an enantiomer of Fasnall, a selective, small-molecule inhibitor of FASN.[1][2] Research has demonstrated that inhibition of FASN by compounds like Fasnall can induce apoptosis and suppress tumor growth, validating FASN as a viable anticancer target.[1][2]

Quantitative Efficacy Data

The primary quantitative data for this compound comes from in vitro studies evaluating its ability to inhibit FASN activity in cancer cell lines. The efficacy of this compound and its related compounds was assessed by measuring the inhibition of radiolabeled acetate incorporation into cellular lipids. The half-maximal inhibitory concentration (IC50) values from these experiments are summarized in the table below.

| Compound | Target | Assay | Cell Line | IC50 (µM) | Reference |

| This compound | FASN | Tritiated Acetate Incorporation | BT474 | 1.57 | [1][2] |

| Fasnall (racemic) | FASN | Tritiated Acetate Incorporation | BT474 | 5.84 | [2] |

| HS-80 (enantiomer) | FASN | Tritiated Acetate Incorporation | BT474 | 7.13 | [2] |

| HS-102 (inactive analog) | FASN | Tritiated Acetate Incorporation | BT474 | No effect | [2] |

Signaling Pathway of FASN Inhibition-Induced Apoptosis

The inhibition of FASN by this compound disrupts the production of fatty acids essential for cancer cell survival. This disruption leads to a cascade of events culminating in programmed cell death, or apoptosis. One of the proposed mechanisms involves the accumulation of the FASN substrate, malonyl-CoA, which in turn can lead to increased levels of ceramides, known pro-apoptotic signaling molecules. The following diagram illustrates this proposed signaling pathway.

Caption: Proposed signaling pathway of FASN inhibition by this compound leading to apoptosis.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize this compound: the acetate incorporation assay. This protocol is a representative reconstruction based on standard biochemical methods.

Tritiated Acetate Incorporation Assay

Objective: To determine the IC50 of FASN inhibitors by measuring their effect on de novo lipid synthesis.

Materials:

-

BT474 breast cancer cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound, Fasnall, HS-80, and HS-102 dissolved in a suitable solvent (e.g., DMSO)

-

[³H]-acetate (tritiated acetate)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed BT474 cells in a multi-well plate (e.g., 24-well plate) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and other test compounds in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compounds or vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24 hours).

-

Radiolabeling: Add a known concentration of [³H]-acetate to each well. Incubate for a period that allows for sufficient incorporation into lipids (e.g., 2-4 hours).

-

Cell Lysis and Lipid Extraction:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add the lipid extraction solvent to each well and incubate to lyse the cells and solubilize the lipids.

-

Collect the solvent containing the lipids.

-

-

Quantification:

-

Transfer an aliquot of the lipid extract to a scintillation vial.

-

Allow the solvent to evaporate.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Normalize the CPM values to the protein concentration of a parallel set of wells to account for any differences in cell number.

-

Plot the percentage of inhibition of acetate incorporation against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow

The following diagram outlines the logical flow of the experimental work to determine the inhibitory activity of this compound and its related compounds.

Caption: Experimental workflow for determining the IC50 of FASN inhibitors.

Conclusion and Future Directions

The FASN inhibitor this compound has demonstrated potent in vitro activity, warranting further investigation as a potential anti-cancer therapeutic. The data presented in this guide provides a foundational understanding of its preclinical profile. Future research should focus on comprehensive in vivo efficacy studies, pharmacokinetic and pharmacodynamic characterization, and a more detailed elucidation of the downstream signaling consequences of FASN inhibition by this compound. The continued exploration of FASN inhibitors like this compound holds promise for the development of novel, targeted therapies for a range of malignancies.

References

In Vitro Profile of HS79 (Anti-inflammatory Agent 79): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS79, also identified as Anti-inflammatory agent 79 and compound 17q, is an isoquinolinone derivative that has demonstrated potential as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1). This technical guide provides a comprehensive overview of the available in vitro data on this compound, with a focus on its mechanism of action, experimental protocols, and effects on inflammatory signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action

This compound functions as a selective inhibitor of the HIF-1 signaling pathway. Under hypoxic conditions, HIF-1α protein accumulation is a critical step in the cellular response to low oxygen. This compound has been shown to effectively block this accumulation in a concentration-dependent manner. Its mechanism involves promoting the von Hippel-Lindau (VHL)-dependent degradation of HIF-1α, thereby preventing the transcriptional activation of HIF-1 target genes involved in inflammation and angiogenesis.[1]

Quantitative In Vitro Data

The following tables summarize the key quantitative findings from in vitro studies involving this compound.

Table 1: HIF-1 Inhibition

| Parameter | Value | Cell Line | Conditions |

| IC₅₀ | 0.55 μM | Not Specified | Biochemical Assay |

Table 2: Effects on HIF-1α Protein Accumulation and Inflammatory Response in Human Rheumatoid Arthritis (RA) Synovial Cells

| This compound Concentration | Exposure Time | Effect on Hypoxia-Induced HIF-1α Protein Accumulation | Effect on Inflammatory Response | Effect on Cell Invasiveness |

| 2.5 - 10 μM | 24 hours | Concentration-dependent blocking | Reduction | Inhibition |

Table 3: Effect on Pro-inflammatory Cytokine Secretion

| Cytokine | Effect |

| IL-1β | Decreased Secretion |

| IL-6 | Decreased Secretion |

| TNF-α | Decreased Secretion |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Culture and Hypoxia Induction

-

Cell Line: Human Rheumatoid Arthritis (RA) synovial cells.

-

Culture Conditions: Standard cell culture conditions (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂).

-

Hypoxia Induction: Cells are placed in a hypoxic chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for the specified duration of the experiment.

Western Blot for HIF-1α Detection

-

Cell Lysis: After treatment with this compound and/or hypoxia exposure, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for HIF-1α. A primary antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cytokine Secretion Assay (ELISA)

-

Sample Collection: Cell culture supernatants are collected after treatment with this compound and/or hypoxia exposure.

-

ELISA: The concentrations of IL-1β, IL-6, and TNF-α in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The absorbance is measured at the appropriate wavelength using a microplate reader, and cytokine concentrations are calculated based on a standard curve.

Signaling Pathway and Experimental Workflow Visualization

HIF-1α Signaling Pathway Under Hypoxia and Inhibition by this compound

Caption: HIF-1α signaling under normoxia vs. hypoxia and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for assessing the in vitro effects of this compound on RA synovial cells.

References

Methodological & Application

Solubility Profile and Handling of Small Molecule Inhibitors: A Representative Study

Abstract

This document provides detailed application notes and protocols regarding the solubility of small molecule inhibitors, potent regulators of cellular signaling pathways, in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Due to the absence of specific public data for a compound designated "HS79," this report utilizes Sonidegib, a well-characterized inhibitor of the Hedgehog signaling pathway, as a representative example. The protocols and data presented herein offer a comprehensive guide for researchers working with similar compounds, ensuring accurate and reproducible experimental outcomes.

Introduction to Small Molecule Inhibitors and Solubility

Small molecule inhibitors are indispensable tools in biomedical research and drug development, offering the ability to modulate the function of specific protein targets within cellular pathways. A critical physicochemical property governing their utility is solubility, which dictates the achievable concentration in experimental assays and in vivo models. Dimethyl sulfoxide (DMSO) is a universal solvent for a vast array of small molecules due to its high polarity and ability to dissolve both polar and nonpolar compounds. However, understanding a compound's solubility limits in DMSO and its behavior upon dilution into aqueous media is paramount to avoid precipitation and ensure accurate dosing.

Solubility of Sonidegib: A Case Study

Sonidegib is an antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1][2] Its solubility has been determined in several common laboratory solvents, with the data summarized in the table below.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 97 mg/mL[1] | 199.79 mM[1] | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1] |

| Ethanol | 16 mg/mL[1] | - | - |

| Water | Insoluble[1] | - | Sonidegib exhibits pH-dependent aqueous solubility, with low solubility at higher pH.[3] |

Molecular Weight of Sonidegib: 485.51 g/mol [2]

Experimental Protocols

Preparation of Stock Solutions in DMSO

This protocol describes the preparation of a high-concentration stock solution of a small molecule inhibitor, using Sonidegib as an example.

Materials:

-

Sonidegib powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Equilibrate the Sonidegib powder to room temperature before opening to prevent condensation of moisture.

-

Weigh the desired amount of Sonidegib powder using an analytical balance.

-

Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock of Sonidegib, add 2.06 mL of DMSO to 10 mg of the compound).

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (not exceeding 40°C) can also be applied.

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term stability.

General Protocol for Determining Kinetic Solubility via Turbidimetry

This method provides a rapid assessment of a compound's solubility in an aqueous buffer, which is crucial for in vitro assays.

Materials:

-

Compound stock solution in DMSO (e.g., 10 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (clear bottom)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at a wavelength between 500-700 nm

Workflow Diagram:

Caption: Workflow for determining kinetic solubility.

Procedure:

-

Prepare a serial dilution of the compound stock solution in DMSO.

-

Add the aqueous buffer (e.g., PBS) to the wells of a 96-well plate.

-

Transfer a small volume (typically 1-2 µL) of the DMSO dilutions to the aqueous buffer to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility and biological assays.

-

Include control wells containing buffer and the highest concentration of DMSO used.

-

Seal the plate and incubate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

-

Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

-

The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.

Signaling Pathway: The Hedgehog Pathway

Sonidegib is an inhibitor of the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and can be aberrantly activated in various cancers.[4][5][6]

Simplified Hedgehog Signaling Pathway Diagram:

Caption: Simplified Hedgehog signaling pathway.

In the absence of the Hedgehog ligand, the PTCH1 receptor inhibits SMO, leading to the processing of GLI transcription factors into their repressor form (GLI-R), which keeps target genes turned off. When the Hedgehog ligand binds to PTCH1, the inhibition on SMO is relieved. Active SMO then signals to prevent the cleavage of GLI proteins, leading to their conversion into transcriptional activators (GLI-A) that turn on the expression of target genes responsible for cell proliferation and survival. Sonidegib directly inhibits SMO, thus blocking the pathway even in the presence of the Hedgehog ligand.

Conclusion

While specific solubility data for "this compound" remains elusive, the principles and protocols outlined in this document using Sonidegib as a representative small molecule inhibitor provide a robust framework for researchers. Adherence to these guidelines for solubility determination and stock solution preparation is critical for the reliability and reproducibility of experimental results in drug discovery and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Sonidegib | Smoothened Receptors | Tocris Bioscience [tocris.com]

- 3. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 5. Small-molecule inhibitors of the hedgehog signaling pathway as cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Application Notes and Protocols for Y-79 Cell Culture

Disclaimer: The following protocols are provided for the Y-79 human retinoblastoma cell line. The originally requested "HS79" cell line could not be definitively identified. Given the commonality of the Y-79 cell line in research, it is presented here as a potential alternative. Researchers should verify the identity of their cell line before proceeding.

Introduction

The Y-79 cell line is a human retinoblastoma cell line established from a primary tumor of the right eye of a 2.5-year-old female Caucasian. These cells grow in suspension as multicellular clusters and are a valuable in vitro model for studying retinoblastoma, neurobiology, and cancer therapeutics.

Table 1: Characteristics of the Y-79 Cell Line

| Characteristic | Description |

| Organism | Homo sapiens (Human) |

| Tissue of Origin | Retina |

| Disease | Retinoblastoma |

| Cell Type | Epithelial-like |

| Growth Properties | Suspension, growing in clusters |

| Donor History | Strong maternal family history of retinoblastoma. |

Applications

The Y-79 cell line is utilized in a variety of research applications, including:

-

Cancer Research: Studying the molecular mechanisms of retinoblastoma, drug screening, and development of novel therapeutic strategies.

-

3D Cell Culture Models: Y-79 cells can be used to create three-dimensional tumor spheroids to mimic the in vivo tumor microenvironment.[1]

-

Neurobiology: Investigating neuronal differentiation and development.

Experimental Protocols

Table 2: Y-79 Cell Culture Media and Reagents

| Component | Concentration/Specification |

| Base Medium | RPMI-1640 Medium |

| Serum | Fetal Bovine Serum (FBS) |

| Serum Concentration | 10-20% |

| Antibiotics | Penicillin-Streptomycin (Optional) |

| Cryoprotectant | 5% DMSO and 95% Fetal Bovine Serum (FBS).[2] |

This protocol outlines the steps for thawing and establishing a culture of Y-79 cells from a frozen vial.

-

Thaw the cryovial rapidly in a 37°C water bath until a small amount of ice remains.

-

Decontaminate the outside of the vial with 70% ethanol.

-

Under aseptic conditions, transfer the contents of the vial to a 15 mL conical tube.

-

Slowly add 4 mL of pre-warmed complete culture medium to the tube.

-

Centrifuge the cell suspension at 100-150 x g for 5 minutes.[2]

-

Aspirate the supernatant containing the cryoprotectant.

-

Resuspend the cell pellet in fresh, pre-warmed complete culture medium at a seeding density of 5 x 10^5 cells/mL.[2]

-

Transfer the cell suspension to a T-25 or T-75 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

Figure 1: Workflow for Resuscitation of Y-79 Cells

References

Application Notes and Protocols for HS7 in Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS7 is an active fraction isolated from the medicinal fungus Taiwanofungus camphoratus. Emerging research has demonstrated its potent anti-cancer properties across a variety of cancer cell lines. These notes provide a comprehensive overview of the recommended concentrations, experimental protocols, and mechanisms of action of HS7, designed to guide researchers in utilizing this compound for cancer studies.

Data Presentation: Efficacy of HS7 Across Cancer Cell Lines

HS7 has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) |

| CL1-0 | Non-Small Cell Lung Cancer | 11.4 | 72 |

| HT-29 | Colon Cancer | 9.5 | 48 |

| HCT-116 | Colon Cancer | 15.1 | 48 |

| SW-480 | Colon Cancer | 19.4 | 48 |

Note: HS7 has also demonstrated anti-proliferative activity against prostate cancer cells (PC3) and hepatocellular carcinoma cells (HepG2, Hep3B, and Huh7), though specific IC50 values were not detailed in the reviewed literature.

Mechanism of Action: Inhibition of Key Oncogenic Signaling Pathways

HS7 exerts its anti-cancer effects by modulating multiple signaling pathways critical for cancer cell growth, survival, and proliferation.

Inhibition of Wnt/β-catenin Signaling

A primary mechanism of HS7 is the suppression of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer. HS7 treatment leads to a decrease in the levels of β-catenin and Tcf-4, key mediators of this pathway.[1] This inhibition results in the downregulation of downstream target genes that promote tumor progression, including c-myc, cyclin D1, and survivin.[1][2]

Inhibition of AKT-mTOR, ERK, and STAT3 Pathways

In non-small cell lung cancer cells, HS7 has been shown to vigorously suppress the AKT-mTOR, ERK, and STAT3 signaling pathways.[3] These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a common feature of many cancers. Treatment with HS7 at a concentration of 25 µg/mL almost completely inhibited these pathways in CL1-0 cells.[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of HS7 on cancer cells.

Cell Culture and HS7 Preparation

-

Cell Culture : Culture cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

HS7 Preparation : Prepare a stock solution of HS7 in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should be less than 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the effect of HS7 on cell proliferation.

-

Cell Seeding : Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

HS7 Treatment : Replace the medium with fresh medium containing various concentrations of HS7 (e.g., 0-50 µg/mL). Include a vehicle control (DMSO-treated) group.

-

Incubation : Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Cell Fixation : After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing : Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining : Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing : Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Absorbance Measurement : Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This technique is used to detect changes in the protein levels of key signaling molecules.

-

Cell Lysis : Treat cells with HS7 for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE : Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, p-AKT, p-ERK, p-STAT3, and loading control like β-actin) overnight at 4°C.

-

Washing : Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation : Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing : Wash the membrane three times with TBST for 10 minutes each.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by HS7.

-

Cell Treatment : Treat cells with HS7 at the desired concentrations (e.g., 0, 10, and 25 µg/mL) for a specified time (e.g., 48 hours).[4]

-

Cell Harvesting : Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspension : Resuspend the cells in 1X Annexin V binding buffer.

-

Staining : Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the effect of HS7 on cell cycle progression.

-

Cell Treatment : Treat cells with HS7 for the desired time.

-

Cell Harvesting and Fixation : Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Washing : Wash the fixed cells twice with PBS.

-

RNase Treatment : Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

-

PI Staining : Add propidium iodide to the cell suspension and incubate for 15 minutes in the dark.

-

Flow Cytometry Analysis : Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

HS7 is a promising anti-cancer agent with a multi-targeted mechanism of action. The provided data and protocols offer a solid foundation for researchers to investigate the therapeutic potential of HS7 in various cancer models. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Active fraction (HS7) from Taiwanofungus camphoratus inhibits AKT-mTOR, ERK and STAT3 pathways and induces CDK inhibitors in CL1-0 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ethanolic Extract of Taiwanofungus camphoratus (Antrodia camphorata) Induces Cell Cycle Arrest and Enhances Cytotoxicity of Cisplatin and Doxorubicin on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad.com [bio-rad.com]

Application Notes and Protocols for In Vivo Evaluation of HS79, a Novel JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidradenitis Suppurativa (HS) is a chronic, inflammatory skin condition with a complex pathophysiology involving dysregulation of the immune system. A key signaling cascade implicated in HS and other inflammatory diseases is the Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway. This pathway transduces signals from various cytokines and growth factors, leading to the transcription of genes involved in inflammation and immunity. Consequently, inhibition of the JAK/STAT pathway presents a promising therapeutic strategy for HS.

This document outlines the in vivo experimental design for evaluating the efficacy of HS79 , a hypothetical novel JAK inhibitor. Due to the lack of a fully representative animal model for Hidradenitis Suppurativa, which is a uniquely human disease, we propose the use of a well-established surrogate model of skin inflammation: the imiquimod-induced psoriasis-like dermatitis model in mice. This model shares key inflammatory features with HS, including a reliance on cytokine signaling that is mediated by the JAK/STAT pathway.

The following sections provide detailed protocols for an in vivo efficacy study, data presentation in tabular format for clear interpretation, and visualizations of the targeted signaling pathway and experimental workflow.

Signaling Pathway: JAK/STAT Inhibition by this compound

The JAK/STAT signaling cascade is initiated by the binding of cytokines to their specific cell surface receptors. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in the inflammatory response. This compound is designed to inhibit the kinase activity of JAKs, thereby blocking this entire downstream signaling cascade.

In Vivo Experimental Design: Imiquimod-Induced Skin Inflammation Model

This protocol describes a therapeutic intervention study to assess the efficacy of this compound in reducing skin inflammation in a murine model.